molecular formula C10H9Cl5O B14376980 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene CAS No. 89752-05-6

1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene

Cat. No.: B14376980
CAS No.: 89752-05-6
M. Wt: 322.4 g/mol
InChI Key: SWJXHYGKWGDBIA-UHFFFAOYSA-N
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Description

1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is an organic compound characterized by a benzene ring substituted with five chlorine atoms and a tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene typically involves the chlorination of a benzene derivative followed by the introduction of the tert-butoxy group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride. The tert-butoxy group can be introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The chlorinated benzene ring can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of less chlorinated benzene derivatives.

    Substitution: Formation of substituted benzene derivatives with amine or thiol groups.

Scientific Research Applications

1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated benzene ring and tert-butoxy group allow it to bind to specific sites on these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

    1-tert-Butoxy-4-chlorobenzene: Similar structure but with fewer chlorine atoms, leading to different reactivity and applications.

    1-tert-Butoxy-2-propanol: Contains a tert-butoxy group but lacks the chlorinated benzene ring, resulting in different chemical properties.

Uniqueness: 1-tert-Butoxy-2,3,4,5,6-pentachlorobenzene is unique due to its high degree of chlorination and the presence of the tert-butoxy group

Properties

CAS No.

89752-05-6

Molecular Formula

C10H9Cl5O

Molecular Weight

322.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H9Cl5O/c1-10(2,3)16-9-7(14)5(12)4(11)6(13)8(9)15/h1-3H3

InChI Key

SWJXHYGKWGDBIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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